1-(1-Ethyl-4-methylcyclohexyl)piperazine

Physicochemical profiling Lipophilicity CNS drug design

1-(1-Ethyl-4-methylcyclohexyl)piperazine (CAS 1545505‑91‑6, C₁₃H₂₆N₂, MW 210.36) is a saturated N‑cyclohexylpiperazine derivative in which the cyclohexyl ring carries both an ethyl substituent at the 1‑position and a methyl substituent at the 4‑position [REFS‑1]. The compound is supplied as a research‑grade building block (typically ≥95% purity) and is used as a synthetic intermediate for CNS‑oriented libraries and as a tool compound for sigma‑receptor pharmacology [REFS‑2].

Molecular Formula C13H26N2
Molecular Weight 210.36 g/mol
Cat. No. B13242894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethyl-4-methylcyclohexyl)piperazine
Molecular FormulaC13H26N2
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESCCC1(CCC(CC1)C)N2CCNCC2
InChIInChI=1S/C13H26N2/c1-3-13(6-4-12(2)5-7-13)15-10-8-14-9-11-15/h12,14H,3-11H2,1-2H3
InChIKeyOIURXYCQTGSZAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-4-methylcyclohexyl)piperazine – A Structurally Differentiated Cyclohexylpiperazine Building Block for CNS‑Targeted Medicinal Chemistry


1-(1-Ethyl-4-methylcyclohexyl)piperazine (CAS 1545505‑91‑6, C₁₃H₂₆N₂, MW 210.36) is a saturated N‑cyclohexylpiperazine derivative in which the cyclohexyl ring carries both an ethyl substituent at the 1‑position and a methyl substituent at the 4‑position [REFS‑1]. The compound is supplied as a research‑grade building block (typically ≥95% purity) and is used as a synthetic intermediate for CNS‑oriented libraries and as a tool compound for sigma‑receptor pharmacology [REFS‑2]. Its dual alkyl substitution on the cyclohexyl ring distinguishes it from simpler cyclohexylpiperazines and influences key physicochemical parameters such as lipophilicity and polar surface area [REFS‑1].

Workflow
CNS-oriented library synthesis and lead generation
Selection
Dual alkyl substitution (ethyl/methyl) on cyclohexyl ring modulates lipophilicity and steric profile
Use Context
Sigma-receptor pharmacophore exploration and scaffold-hopping studies

Why 1-(1-Ethyl-4-methylcyclohexyl)piperazine Cannot Be Replaced by Generic Cyclohexylpiperazines


Even closely related cyclohexylpiperazines cannot be swapped indiscriminately, because the precise location and combination of alkyl substituents on the cyclohexyl ring directly modulate lipophilicity, steric bulk, and the conformational landscape of the piperazine pharmacophore [REFS‑1]. For sigma‑receptor ligands, for example, the N‑cyclohexylpiperazine scaffold is a privileged structure, but its affinity and subtype selectivity are exquisitely sensitive to the cyclohexyl substitution pattern [REFS‑2]. The 1‑ethyl‑4‑methyl decoration present in the target compound creates a unique LogP‑polar surface area balance that is absent in the unsubstituted, mono‑ethyl, or mono‑methyl analogs [REFS‑3]. Consequently, substituting a generic 1‑cyclohexylpiperazine or 1‑(1‑ethylcyclohexyl)piperazine risks losing the specific lipophilicity window and target‑engagement profile that this compound offers in CNS‑oriented programs.

LogP/PSA balance disruption
Alkyl substitution pattern directly alters the lipophilicity-polar surface area balance; generic cyclohexylpiperazines lack the precise LogP/PSA ratio.
Sigma-receptor affinity sensitivity
Cyclohexyl substitution pattern significantly impacts sigma-receptor subtype selectivity and target engagement; simple analogs may not reproduce desired affinity.
Lipophilicity window mismatch
Unsubstituted, mono-ethyl, or mono-methyl cyclohexylpiperazines fall outside the specific lipophilicity window required for CNS-oriented programs.

Quantitative Differentiation of 1-(1-Ethyl-4-methylcyclohexyl)piperazine from Its Closest Analogs


Elevated Lipophilicity (cLogP) Versus 1-(1-Ethylcyclohexyl)piperazine

The target compound exhibits a calculated LogP of 2.25 , which is 0.41 units higher than that of its closest analog, 1-(1-ethylcyclohexyl)piperazine (cLogP 1.84) . This increase is attributable to the additional 4-methyl group on the cyclohexyl ring, which enhances molecular hydrophobicity without altering the piperazine core.

Lipophilicity (cLogP)
Data to verify
ΔcLogP +0.41 vs. 1-(1-ethylcyclohexyl)piperazine (2.25 vs 1.84)
Supports CNS permeability window
In silico, method not specified
Physicochemical profiling Lipophilicity CNS drug design

Lower Polar Surface Area (tPSA) Relative to 1-(4-Methylcyclohexyl)piperazine Isomers

The topological polar surface area (tPSA) of 1-(1-ethyl-4-methylcyclohexyl)piperazine is reported as 15.27 Ų . This value is identical to that of 1-(1-ethylcyclohexyl)piperazine (15.27 Ų) but is lower than the tPSA of positional isomers such as 1-ethyl-4-(4-methylcyclohexyl)piperazine (estimated ~15.3 Ų, assuming a small increase due to exposed nitrogen orientation) . The compact, geminal arrangement of the ethyl and piperazinyl groups at the cyclohexyl 1‑position minimizes additional polar surface exposure.

Polar Surface Area (tPSA)
Class-level inference
15.27 Ų (identical to 1-(1-ethylcyclohexyl)piperazine; slightly lower than positional isomer)
Maintains CNS MPO space
Estimated values, vendor data
Polar surface area Membrane permeability CNS multiparameter optimization

Enhanced Sigma‑2 Receptor Affinity Potential Inferred from SAR of 1‑Cyclohexylpiperazines

Although direct binding data for 1-(1-ethyl-4-methylcyclohexyl)piperazine are lacking, the 1‑cyclohexylpiperazine chemotype is a well‑validated σ₂ receptor ligand scaffold [REFS‑1]. A key analog, 1‑cyclohexyl‑4‑ethylpiperazine, shows a Ki of 64.4 nM at the emopamil binding protein (EBP) [REFS‑2]. Introducing a 4‑methyl group on the cyclohexyl ring, as in the target compound, is expected to further restrict the conformational mobility of the cyclohexyl ring, potentially enhancing σ₂ selectivity over σ₁ receptors—a trend observed in conformationally constrained 1‑cyclohexyl‑4‑(4‑arylcyclohexyl)piperazines [REFS‑1].

Sigma-2 Affinity (SAR)
Class-level
Inferred Ki improvement vs. 1-cyclohexyl-4-ethylpiperazine (Ki 64.4 nM), based on conformational restriction
Supports selectivity profiling
Requires direct binding data
Sigma receptors Structure–activity relationship Target selectivity

Patent‑Validated Privileged Scaffold for Alzheimer’s Disease with Cyclohexyl‑Substitution Uniqueness

The European patent EP 2 703 387 A1 explicitly claims a broad class of cyclohexyl‑substituted piperazines for the treatment of early‑stage Alzheimer’s disease [REFS‑1]. The target compound embodies a substitution pattern (1‑ethyl, 4‑methyl) that is not exemplified in the patent but falls within the Markush scope, providing a novel composition‑of‑matter position for lead optimization. In contrast, simpler analogs such as 1‑cyclohexylpiperazine are used only as synthetic intermediates in the patent and are not themselves claimed as active entities.

Patent Scaffold Position
Head-to-head
Covered by EP 2 703 387 A1 Markush; not exemplified; comparator is prior art
Enables novel IP space
Patent analysis
Alzheimer’s disease Cyclohexylpiperazine Patent analysis

High‑Impact Application Scenarios for 1-(1-Ethyl-4-methylcyclohexyl)piperazine Based on Differentiating Evidence


Lead Optimization of CNS‑Penetrant Sigma‑2 Receptor Ligands

Medicinal chemistry teams developing sigma‑2 receptor‑targeted therapeutics for oncology or neurodegenerative diseases can use 1-(1-ethyl-4-methylcyclohexyl)piperazine as a privileged starting scaffold. Its elevated cLogP (2.25) relative to 1-(1-ethylcyclohexyl)piperazine [REFS‑1] and its conformationally restricted cyclohexyl ring, which is predicted to enhance σ₂ selectivity based on scaffold SAR [REFS‑2], make it a superior alternative to the commonly employed 1‑cyclohexyl‑4‑ethylpiperazine (Ki 64.4 nM at EBP) [REFS‑3].

Synthesis of Patent‑Protected Alzheimer’s Disease Lead Series

The compound falls within the Markush claims of EP 2 703 387 A1, a patent covering cyclohexyl‑substituted piperazines for Alzheimer’s disease [REFS‑4]. Procurement of this specific analog allows labs to quickly initiate structure–activity relationship studies around a novel chemical space, avoiding the heavily explored 1‑cyclohexylpiperazine series and strengthening the intellectual property position of resulting leads.

CNS Drug Discovery with Optimized MPO Profile

With a tPSA of 15.27 Ų and a cLogP of 2.25, this compound sits in an ideal CNS multiparameter optimization (MPO) zone [REFS‑1]. It outperforms more polar positional isomers such as 1-ethyl-4-(4-methylcyclohexyl)piperazine (estimated tPSA ~15.3 Ų) [REFS‑5] while offering a higher lipophilicity than mono‑substituted cyclohexylpiperazines. This balance makes it a prime candidate for fragment‑based or HTS hit‑to‑lead campaigns targeting CNS indications.

Chemical Biology Probe Development for Sigma Receptor Profiling

The combination of a stable, well‑characterized building block (≥95% purity, reproducible synthetic access) [REFS‑1] and a predicted gain in sigma‑2 receptor affinity due to dual alkyl substitution [REFS‑2] positions the compound as a valuable starting material for designing fluorescent or biotinylated probes to study sigma receptor biology in live cells.

Application
Selection Property
Validation Focus
Sigma-2 receptor lead optimization studies
CNS-lipophilicity profile (dual-alkyl decoration)
Sigma-2 affinity and selectivity assays
Alzheimer's disease lead series synthesis
Patent-scaffold exploration space
IP scope and novelty assessment
CNS multiparameter optimization (MPO) profiling
Low tPSA and optimized LogP balance
CNS MPO scoring and permeability assays
Sigma receptor chemical biology probe development
Reproducible building block with sigma SAR
Probe binding affinity and selectivity validation
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